![molecular formula C18H18N2O5S B2925879 3-(Dimethylamino)-1-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-2-propen-1-one CAS No. 339276-52-7](/img/structure/B2925879.png)
3-(Dimethylamino)-1-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-2-propen-1-one
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Description
3-(Dimethylamino)-1-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-2-propen-1-one, commonly known as DNP, is a compound used in scientific research for its wide range of applications. DNP is a heterocyclic compound with a diverse range of properties and is used in many areas of scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development. DNP is a highly reactive compound and is used in a variety of experiments due to its ability to cross-link proteins and other molecules. It has been used in a variety of experiments due to its ability to cross-link proteins and other molecules, as well as its ability to act as a catalyst in certain reactions.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been synthesized as part of studies investigating its structural characteristics and potential bioactive properties. For instance, Al-Hourani et al. (2016) synthesized a structurally related compound, examining its crystal structure and molecular docking as a cyclooxygenase-2 inhibitor, although it showed no inhibition potency for the enzyme. This indicates a methodological interest in such compounds for their potential biological activities and molecular interactions (Al-Hourani et al., 2016).
Tautomeric Behavior and Spectroscopic Studies
The tautomeric behavior of similar sulfonamide derivatives has been studied using spectroscopic methods, highlighting the importance of molecular conformation in pharmaceutical and biological activities. Erturk et al. (2016) investigated tautomeric forms of a related molecule to understand its bioorganic and medicinal chemistry implications (Erturk et al., 2016).
Electrochemical and Chemical Synthesis
Research by Khazalpour and Nematollahi (2015) focused on the electrochemical and chemical synthesis of sulfonamide derivatives, demonstrating the versatility of synthetic approaches for such compounds and their potential in green chemistry (Khazalpour & Nematollahi, 2015).
Polymerization Applications
Lu et al. (2021) reported on the polymerization of a substituted sulfoxonium ylide, showcasing the applicability of related compounds in polymer science for creating materials with specific properties (Lu et al., 2021).
Electrochemical Behavior Studies
The electrochemical behavior of similar compounds has been analyzed to understand their reduction processes, which is crucial for applications in electrochemical sensors and devices. For example, David et al. (1995) explored the reduction of an unsymmetrical dihydropyridine derivative, contributing to the field of electrochemistry (David et al., 1995).
properties
IUPAC Name |
(E)-1-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-19(2)11-10-18(21)14-8-9-17(20(22)23)15(12-14)13-26(24,25)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJPXGOFUIRCEZ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666307 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Dimethylamino)-1-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-2-propen-1-one |
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